(3-Phenyl-1H-indazol-1-yl)acetic acid
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Overview
Description
(3-Phenyl-1H-indazol-1-yl)acetic acid, also known as 3-PIAA, is a synthetic organic compound that is used in a variety of scientific research applications. It is a member of the indazole family of compounds, and is related to compounds such as indazole-3-carboxylic acid, indazole-3-acetic acid, and indazole-3-ylacetic acid. 3-PIAA has been used in a wide range of research applications, including biochemical and physiological studies, as well as laboratory experiments.
Scientific Research Applications
(3-Phenyl-1H-indazol-1-yl)acetic acid has a wide range of applications in scientific research. It has been used in studies of the biochemical and physiological effects of various compounds, as well as in laboratory experiments. It has been used to study the effects of drugs on the body, as well as the effects of various environmental pollutants. It has also been used to study the mechanisms of action of various compounds, including drugs and environmental pollutants.
Mechanism of Action
The mechanism of action of (3-Phenyl-1H-indazol-1-yl)acetic acid is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, including the serotonin and dopamine receptors. It is also believed to interact with other molecules in the body, including enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an effect on the body’s metabolism and energy production. It has also been shown to have an effect on the body’s immune system, as well as its nervous system.
Advantages and Limitations for Lab Experiments
(3-Phenyl-1H-indazol-1-yl)acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. It is also relatively non-toxic and has low solubility in water. However, it can be toxic in high concentrations, and can be difficult to work with in certain laboratory conditions.
Future Directions
There are a number of potential future directions for research using (3-Phenyl-1H-indazol-1-yl)acetic acid. These include further studies of its biochemical and physiological effects, as well as further studies of its mechanism of action. It could also be used in further studies of the effects of drugs and environmental pollutants on the body. Additionally, this compound could be used in the development of new drugs and therapies. Finally, it could be used in the development of new laboratory techniques and processes.
Synthesis Methods
(3-Phenyl-1H-indazol-1-yl)acetic acid can be synthesized using a variety of methods. The most common method is the reaction of indazole-3-carboxylic acid with an aldehyde or ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and an aldehyde or ketone. Other methods of synthesis include the reaction of indazole-3-acetic acid with an aldehyde or ketone, and the reaction of indazole-3-ylacetic acid with an aldehyde or ketone.
properties
IUPAC Name |
2-(3-phenylindazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)10-17-13-9-5-4-8-12(13)15(16-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLBUFGBEAQRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415482 |
Source
|
Record name | 1H-Indazole-1-acetic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61308-30-3 |
Source
|
Record name | 1H-Indazole-1-acetic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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